molecular formula C86H150N4Na2O39 B576725 Ganglioside GD1 CAS No. 12707-58-3

Ganglioside GD1

Cat. No. B576725
CAS RN: 12707-58-3
M. Wt: 1882
InChI Key: SIAUXRPLFQUMFE-ZKSQSZPPSA-L
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Description

Gangliosides are structurally and functionally polymorphic sialic acid-containing glycosphingolipids that are widely distributed in the human body . They play important roles in protecting us against immune attacks, yet they can become targets for autoimmunity and act as receptors for microbes, like the influenza viruses, and toxins, such as the cholera toxin . GD1 ganglioside lipids belong to the group of gangliosides within the sphingolipids. Their structure consists of a ceramide backbone linked to an oligosaccharide unit made of six sugar molecules. Two of them are sialic acid .


Synthesis Analysis

The first synthesis of ganglioside GalNAc-GD1a, featuring efficient glycan assembly and a cyclic glucosyl ceramide as a versatile unit for ganglioside synthesis is described .


Molecular Structure Analysis

Gangliosides are sialic acid-containing glycosphingolipids that are most abundant in the nervous system . The molecular structural complexity increases manifold if one considers heterogeneity in the lipophilic components . GD1 ganglioside lipids belong to the group of gangliosides within the sphingolipids. Their structure consists of a ceramide backbone linked to an oligosaccharide unit made of six sugar molecules. Two of them are sialic acid .


Chemical Reactions Analysis

Gangliosides are synthesized in the Golgi apparatus by specific glycosyltransferases . The expression of these glycosyltransferases controls the steady-state levels of gangliosides at the cell surface . There are large differences in ganglioside composition between species and tissues .


Physical And Chemical Properties Analysis

Gangliosides are integral components of cell surface microdomains with sphingomyelin and cholesterol from which they participate in cell-cell recognition, adhesion, and signal transduction . They are primarily, but not exclusively, localized in the outer leaflets of plasma membranes .

Scientific Research Applications

  • Neuroscience

    • Gangliosides, including GD1, are glycosphingolipids highly abundant in the nervous system . They play important roles in the modulation of membrane proteins and ion channels, in cell signaling and in the communication among cells .
    • Gangliosides are enriched in cell membrane microdomains (“lipid rafts”) and play important roles in the modulation of membrane proteins and ion channels, in cell signaling and in the communication among cells .
  • Neurodegenerative Disorders

    • Changes in the ganglioside profile (i.e., in the relative abundance of specific gangliosides) were reported in healthy aging and in common neurological conditions, including Huntington’s disease (HD), Alzheimer’s disease (AD), Parkinson’s disease (PD), amyotrophic lateral sclerosis (ALS), stroke, multiple sclerosis and epilepsy .
    • At least in HD, PD and in some forms of epilepsy, experimental evidence strongly suggests a potential role of gangliosides in disease pathogenesis and potential treatment .
  • Immunomodulation

    • Gangliosides have important roles in cell signaling, cell-to-cell communication, and immunomodulation .
    • Genetic defects in the ganglioside biosynthetic pathway result in severe neurodegenerative diseases, while a partial decrease in the levels of specific gangliosides was reported in Parkinson’s disease and Huntington’s disease .
  • Neuroprotection

    • The exogenous application of gangliosides can promote neurite outgrowth, promote or regulate cell survival, has a neuroprotective effect on toxic injury, and play a key role neurogenesis maintenance .
  • Cancer Immunotherapy

    • During malignant transformation, the composition of glycosphingolipids, including gangliosides, is altered, leading to structural and functional changes, which are often negatively correlated to patient survival .
    • Cancer cells have the ability to shed gangliosides into the tumor microenvironment, where they have a strong impact on anti-tumor immunity and promote tumor progression .
    • Since most ganglioside species show prominent immunosuppressive activities, they might be considered checkpoint molecules released to counteract ongoing immunosurveillance .
  • Oocyte Maturation and Fertilization

    • Some GD1 lipids have anti-inflammatory properties by inhibiting the effects of bacterial lipopolysaccharides and preventing cytokine activation .
    • In mice, GD1 gangliosides are important for oocyte maturation and fertilization .
  • Influenza Viruses and Toxins

    • Gangliosides play important roles in protecting us against immune attacks, yet they can become targets for autoimmunity and act as receptors for microbes, like the influenza viruses, and toxins, such as the cholera toxin .
  • Neurotrophin-Dependent Receptor Signaling

    • The involvement of GM1 in modulating neuronal processes has been studied in detail by in vitro experiments, and the results indicated its direct role in modulating the activity of neurotrophin-dependent receptor signaling, the flux of calcium through the plasma membrane, and stabilizing the correct conformation of proteins, such as α-synuclein .
  • Immunomodulatory Strategy to Cure Cancer

    • During malignant transformation, the composition of glycosphingolipids, including gangliosides, is altered, leading to structural and functional changes, which are often negatively correlated to patient survival .
    • Cancer cells have the ability to shed gangliosides into the tumor microenvironment, where they have a strong impact on anti-tumor immunity and promote tumor progression .
    • Since most ganglioside species show prominent immunosuppressive activities, they might be considered checkpoint molecules released to counteract ongoing immunosurveillance .
    • Future research should focus more on complex sialylated glycosphingolipids and on the Siglec-ganglioside interactions to better understand their physiological role and to expand the horizon for targeting gangliosides as an immunomodulatory strategy to cure cancer .
  • Neural System Protection

    • GM1 has been shown to increase the activities of neurotrophic factors, thereby promoting protective effects on the neural system by encouraging neural stem cell survival and proliferation, facilitating the stability and regeneration of axons, and by further preventing neurodegeneration .
  • Neurite Outgrowth and Neurogenesis Maintenance

    • The exogenous application of gangliosides can promote neurite outgrowth, promote or regulate cell survival, has a neuroprotective effect on toxic injury, and play a key role in neurogenesis maintenance .

Safety And Hazards

Patients with all types of GM1 gangliosidosis can have variable skeletal disease including pectus carinatum with spine and rib changes that lead to restrictive lung disease . A deficiency in the anchoring mechanism causes a hematological disorder, paroxysmal nocturnal hemoglobinuria (PNH), where affected blood cells become the target for complement attack .

Future Directions

Current obstacles that hinder more in-depth investigations and understanding of GM1 and the future directions in this field are discussed . The relationships between GM1 and neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, GM1 gangliosidosis, Huntington’s disease, epilepsy and seizure, amyotrophic lateral sclerosis, depression, alcohol dependence, etc., and the functional roles and therapeutic applications of GM1 in these disorders are also examined .

properties

IUPAC Name

disodium;(5R)-5-acetamido-2-[6-[3-acetamido-2-[4-[(5R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)icos-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H152N4O39.2Na/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-51(100)50(90-60(105)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)46-118-80-69(111)67(109)72(57(43-94)120-80)123-82-71(113)78(129-86(84(116)117)39-53(102)62(88-48(4)98)77(128-86)65(107)55(104)41-92)74(59(45-96)122-82)124-79-63(89-49(5)99)75(66(108)56(42-93)119-79)125-81-70(112)68(110)73(58(44-95)121-81)126-85(83(114)115)38-52(101)61(87-47(3)97)76(127-85)64(106)54(103)40-91;;/h34,36,50-59,61-82,91-96,100-104,106-113H,6-33,35,37-46H2,1-5H3,(H,87,97)(H,88,98)(H,89,99)(H,90,105)(H,114,115)(H,116,117);;/q;2*+1/p-2/b36-34+;;/t50-,51+,52?,53?,54-,55-,56?,57?,58?,59?,61+,62+,63?,64-,65-,66?,67?,68?,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,85?,86?;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLDKTAXQZEVQN-CUEXFKMESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCCCC)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5(CC([C@H](C(O5)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)OC6(CC([C@H](C(O6)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCCCC)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H150N4Na2O39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1910.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ganglioside GD1a disodium salt

CAS RN

12707-58-3
Record name Ganglioside, GD1a
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012707583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
174
Citations
S Furuya, F Irie, T Hashikawa, K Nakazawa… - Journal of Biological …, 1994 - Elsevier
The alpha-series ganglioside, IV3NeuAc,III6NeuAcGgOse4-Cer(GD1 alpha), was previously identified as a minor constituent in bovine brain gangliosides (Hirabayashi, Y., Hyogo, A., …
Number of citations: 57 www.sciencedirect.com
T Taki, Y Hirabayashi, H Ishikawa, S Ando… - Journal of Biological …, 1986 - Elsevier
A novel disialoganglioside has been isolated from rat ascites hepatoma AH 7974F cells. Based on the results of sequential enzymatic hydrolysis and gas chromatography-mass …
Number of citations: 99 www.sciencedirect.com
Y Hirabayashi, A Hyogo, T Nakao, K Tsuchiya… - Journal of Biological …, 1990 - Elsevier
In addition to ganglioside GM1b, an unusual and extremely minor ganglioside, GD1 alpha, was efficiently isolated from bovine brain by combination of Q-Sepharose and Iatrobeads …
Number of citations: 109 www.sciencedirect.com
TN Seyfried, AM Novikov, RA Irvine, JV Brigande - Journal of lipid research, 1994 - Elsevier
The in vitro activity of sialyltransferase IV (SAT-IV), which catalyzes the transfer of sialic acid to the terminal galactose of different gangliotetraosylceramides (GA1, GM1a and GD1b), …
Number of citations: 25 www.sciencedirect.com
NA Shevchuk, Y Hathout, O Epifano, Y Su, Y Liu… - … et Biophysica Acta (BBA …, 2007 - Elsevier
To probe the functions of membrane gangliosides, the availability of ganglioside-depleted cells would be a valuable resource. To attempt to identify a useful genetic model of …
Number of citations: 33 www.sciencedirect.com
P Fredman, K Hedberg, T Brezicka - BioDrugs, 2003 - Springer
… [62,64,65] Ganglioside GM3 was shown to inhibit cell motility facilitated by the CD9 molecule,[66] and the presence of ganglioside GD1 a was shown to inhibit tumour cell migration.[67] …
Number of citations: 110 link.springer.com
G SCHEEL, G SCHWARZMANN… - European journal of …, 1985 - Wiley Online Library
… dramatic effect on the degradation of exogenous ganglioside GD1, but only a slight effect on … the V,,, value for the ganglioside GD1, degradation. No fluidization of the microsomal …
Number of citations: 31 febs.onlinelibrary.wiley.com
YS Tsao, E Freire, L Huang - Biochimica et Biophysica Acta (BBA) …, 1987 - Elsevier
By employing diphenylhexatriene steady-state fluorescence anisotropy, pyrenedecanoic acid excimer formation, and high sensitivity scanning calorimetry we have demonstrated that …
Number of citations: 16 www.sciencedirect.com
B Colsch, SN Jackson, S Dutta… - ACS chemical …, 2011 - ACS Publications
Gangliosides are amphiphilic molecules found in the outer layer of plasma membranes of all vertebrate cells. They play a major role in cell recognition and signaling and are involved in …
Number of citations: 77 pubs.acs.org
P Palestini, N Toppi, A Ferraretto… - Journal of …, 1997 - Wiley Online Library
The ganglioside composition of the cerebral hemispheres of young and adult rats of either sex has been herein assessed for the first time. In females, the total ganglioside content at any …
Number of citations: 11 onlinelibrary.wiley.com

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